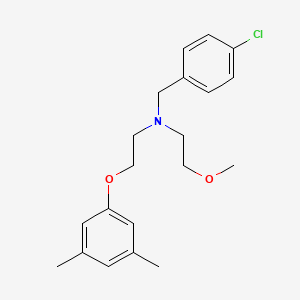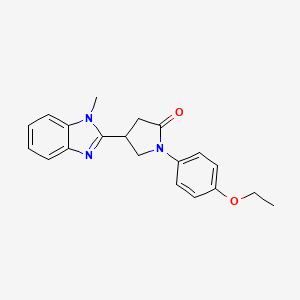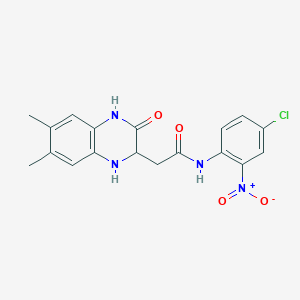![molecular formula C15H15F3N4O2 B2425769 1-(2-Methylphenyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea CAS No. 2415490-79-6](/img/structure/B2425769.png)
1-(2-Methylphenyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Wirkmechanismus
1-(2-Methylphenyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways that regulate the survival and proliferation of cancer cells. By inhibiting BTK, this compound disrupts these signaling pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK in cancer cells, with minimal effects on other kinases. This selectivity reduces the risk of off-target effects and toxicity. This compound also has good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methylphenyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea has several advantages for lab experiments, including its selectivity for BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to its use, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methylphenyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea, including the optimization of its pharmacokinetic properties, the development of more efficient synthesis methods, and the investigation of its potential for combination therapy with other cancer drugs. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify biomarkers that can predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 1-(2-Methylphenyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea involves several steps, starting with the reaction of 2-methylphenyl isocyanate with 2-amino-6-oxo-pyridazine-3-carboxylic acid ethyl ester to form the corresponding urea derivative. This is followed by the reaction of the urea derivative with 2-bromoethyl trifluoromethyl ketone in the presence of a palladium catalyst to yield this compound. The overall yield of the synthesis is approximately 30%.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylphenyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have demonstrated that this compound reduces tumor growth and prolongs survival in animal models.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c1-10-4-2-3-5-11(10)20-14(24)19-8-9-22-13(23)7-6-12(21-22)15(16,17)18/h2-7H,8-9H2,1H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZKSPBKVJJMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol](/img/structure/B2425686.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(pentyloxy)benzamide](/img/structure/B2425690.png)
![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-(2-thienyl)acetamide](/img/structure/B2425692.png)

![5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2425696.png)
![1-(azepan-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2425697.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2425700.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2425701.png)



![Ethyl 2-methyl-5-[(4-methylbenzoyl)-(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2425708.png)